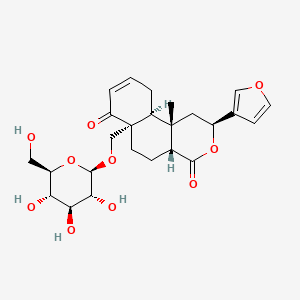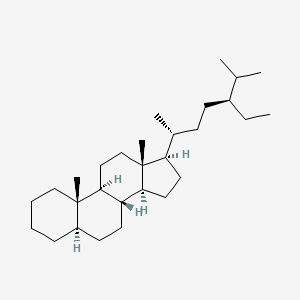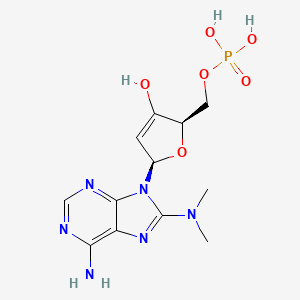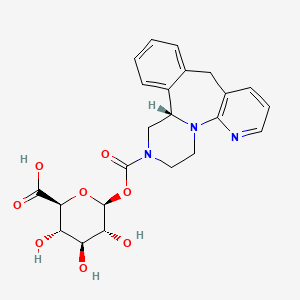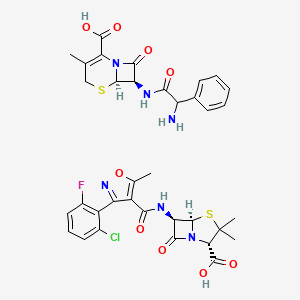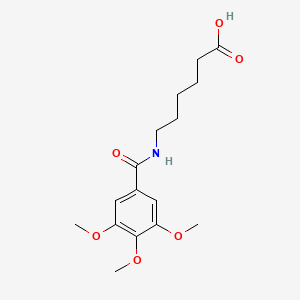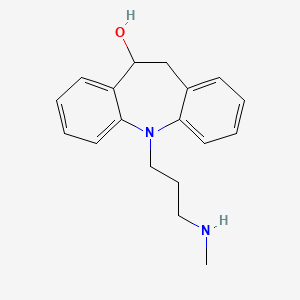
10-Hydroxydesipramine
Übersicht
Beschreibung
10-Hydroxydesipramine is a metabolite of desipramine, a tricyclic antidepressant. It is structurally characterized by a hydroxyl group attached to the tenth carbon of the desipramine molecule. This compound is known for its role in the pharmacokinetics and pharmacodynamics of desipramine, contributing to its therapeutic effects and side effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 10-Hydroxydesipramine typically involves the hydroxylation of desipramine. This can be achieved through various chemical reactions, including:
Oxidation: Desipramine can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to introduce the hydroxyl group at the tenth carbon.
Biotransformation: Microbial or enzymatic hydroxylation using specific strains of bacteria or enzymes can selectively hydroxylate desipramine at the tenth carbon.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Reaction Optimization: Fine-tuning reaction parameters such as temperature, pH, and reaction time to maximize the yield of this compound.
Purification: Techniques such as crystallization, chromatography, and recrystallization are employed to purify the compound to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions: 10-Hydroxydesipramine undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the hydroxyl group to a carbonyl group, forming desipramine-10-one.
Reduction: The hydroxyl group can be reduced back to a hydrogen atom, regenerating desipramine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products:
Desipramine-10-one: Formed through oxidation.
Desipramine: Regenerated through reduction.
Substituted Derivatives: Formed through nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
10-Hydroxydesipramine has several scientific research applications, including:
Pharmacokinetics and Pharmacodynamics: Studying the metabolism and action of desipramine in the body.
Biological Studies: Investigating the effects of hydroxylation on the biological activity of tricyclic antidepressants.
Drug Development: Exploring the potential of hydroxylated metabolites in developing new therapeutic agents.
Toxicology: Assessing the safety and toxicity of desipramine and its metabolites.
Wirkmechanismus
10-Hydroxydesipramine exerts its effects by interacting with various molecular targets and pathways:
Norepinephrine Reuptake Inhibition: Similar to desipramine, it inhibits the reuptake of norepinephrine, increasing its availability in the synaptic cleft and enhancing neurotransmission.
Serotonin Reuptake Inhibition: It also inhibits serotonin reuptake, though to a lesser extent, contributing to its antidepressant effects.
Receptor Modulation: It may interact with adrenergic, serotonergic, and histaminergic receptors, influencing mood and behavior.
Vergleich Mit ähnlichen Verbindungen
Desipramine: The parent compound, a tricyclic antidepressant.
2-Hydroxydesipramine: Another hydroxylated metabolite of desipramine.
Nortriptyline: A structurally similar tricyclic antidepressant.
Uniqueness: 10-Hydroxydesipramine is unique due to its specific hydroxylation at the tenth carbon, which influences its pharmacokinetic and pharmacodynamic properties. This modification can alter its interaction with biological targets and its overall therapeutic profile compared to other similar compounds.
Eigenschaften
IUPAC Name |
11-[3-(methylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-19-11-6-12-20-16-9-4-2-7-14(16)13-18(21)15-8-3-5-10-17(15)20/h2-5,7-10,18-19,21H,6,11-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJUOHFIJUQSMCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCN1C2=CC=CC=C2CC(C3=CC=CC=C31)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10960585 | |
| Record name | 5-[3-(Methylamino)propyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10960585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4014-82-8 | |
| Record name | 10-Hydroxydesipramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004014828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-[3-(Methylamino)propyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10960585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





